6,7-difluoro-5-nitro-1H-indazol-3-amine
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Overview
Description
6,7-Difluoro-5-nitro-1H-indazol-3-amine is a chemical compound belonging to the indazole family, characterized by its unique structure featuring two fluorine atoms, a nitro group, and an amine group attached to the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-difluoro-5-nitro-1H-indazol-3-amine typically involves multiple steps, starting with the preparation of the indazole core. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to minimize environmental impact and improve safety.
Chemical Reactions Analysis
Types of Reactions: 6,7-Difluoro-5-nitro-1H-indazol-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure to achieve desired properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted indazoles with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 6,7-difluoro-5-nitro-1H-indazol-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound has shown potential as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the regulation of immune responses. This property makes it a candidate for the development of immunomodulatory agents.
Medicine: Due to its structural similarity to other biologically active compounds, this compound is being investigated for its antitumor activity. It has been shown to bind effectively with the hinge region of tyrosine kinase, which is crucial for the development of targeted cancer therapies.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of various drugs and active pharmaceutical ingredients (APIs). Its versatility and reactivity make it a valuable asset in drug discovery and development.
Mechanism of Action
The mechanism by which 6,7-difluoro-5-nitro-1H-indazol-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. For example, as an IDO1 inhibitor, it modulates the immune response by preventing the degradation of tryptophan, an essential amino acid. This modulation can enhance the body's ability to fight infections and tumors.
Comparison with Similar Compounds
6-Fluoro-5-nitro-1H-indazole
5-Nitro-1H-indazole-3-amine
6,7-Difluoro-1H-indazole-3-amine
Uniqueness: 6,7-Difluoro-5-nitro-1H-indazol-3-amine stands out due to its unique combination of fluorine atoms and nitro group, which significantly influence its chemical reactivity and biological activity. This combination provides enhanced stability and specificity compared to similar compounds.
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Properties
IUPAC Name |
6,7-difluoro-5-nitro-1H-indazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N4O2/c8-4-3(13(14)15)1-2-6(5(4)9)11-12-7(2)10/h1H,(H3,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWKYYCFQXELET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1[N+](=O)[O-])F)F)NN=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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